1-bromohept-1-yne

Cadiot–Chodkiewicz coupling 1,3-diyne synthesis haloalkyne reactivity rank order

1-Bromohept-1-yne (CAS 19821-84-2, molecular formula C₇H₁₁Br, molecular weight 175.07 g·mol⁻¹) is a terminal 1-bromoalk-1-yne — a class of sp-hybridized organohalides in which a bromine atom is directly bonded to an alkynyl carbon. The compound belongs to the haloalkyne family and features a linear C₅-alkyl chain appended to the bromoethynyl moiety.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 19821-84-2
Cat. No. B6192408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromohept-1-yne
CAS19821-84-2
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESCCCCCC#CBr
InChIInChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-5H2,1H3
InChIKeyAIPBFVQVQASOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohept-1-yne (CAS 19821-84-2) — Compound Profile and Baseline for Differentiated Procurement


1-Bromohept-1-yne (CAS 19821-84-2, molecular formula C₇H₁₁Br, molecular weight 175.07 g·mol⁻¹) is a terminal 1-bromoalk-1-yne — a class of sp-hybridized organohalides in which a bromine atom is directly bonded to an alkynyl carbon . The compound belongs to the haloalkyne family and features a linear C₅-alkyl chain appended to the bromoethynyl moiety. Its defining characteristic is the dual reactivity conferred by the carbon–bromine bond: it serves as an electrophilic partner in cross-coupling reactions (e.g., Cadiot–Chodkiewicz, Sonogashira) while the propargylic C-3 position is susceptible to selective deprotonation and functionalization under strongly basic conditions [1]. These orthogonal reactive sites form the basis for its differentiation from chloro-, iodo-, and terminal alkyne analogs in synthetic planning.

Why 1-Bromohept-1-yne Cannot Be Replaced by a Generic 1-Haloalk-1-yne or Terminal Alkyne


The halogen identity on a 1-haloalk-1-yne dictates not merely reaction rate but mechanistic pathway, product distribution, and homocoupling propensity. 1-Chlorohept-1-yne is substantially less reactive toward oxidative addition, often requiring harsher conditions or failing entirely under standard cross-coupling protocols [1]. 1-Iodohept-1-yne, while more reactive in oxidative addition, suffers from uncontrolled homodimerization in Cadiot–Chodkiewicz couplings [1] and follows a different mechanistic manifold — forming octane and hept-1-yne rather than the chain-extended products accessible from the bromo analog upon treatment with organolithium reagents [2]. The parent terminal alkyne, hept-1-yne, lacks the electrophilic bromine handle required for bromoalkynylation and many cross-coupling modalities. These divergent behaviors mean that substituting one 1-haloalk-1-yne for another is not a matter of adjusting reaction time or temperature; it fundamentally alters the accessible product space.

Head-to-Head and Class-Level Comparator Evidence for 1-Bromohept-1-yne


Evidence #1: Cadiot–Chodkiewicz Coupling — Bromoalkynes Occupy the Optimal Reactivity Window Between Chloroalkynes and Iodoalkynes

In the copper-catalyzed Cadiot–Chodkiewicz cross-coupling of 1-haloalk-1-ynes with terminal alkynes to form unsymmetrical 1,3-diynes, the bromoalkyne class — into which 1-bromohept-1-yne falls — occupies a uniquely productive reactivity window. A definitive reactivity hierarchy is established in the Science of Synthesis compendium: bromoalkynes are 'much more reactive than chloroalkynes,' while iodoalkynes are 'unsuitable because they undergo dimerization under the usual reaction conditions' [1]. This means 1-chlorohept-1-yne (CAS 51556-10-6) requires elevated temperatures or alternative catalytic systems to participate, whereas 1-iodohept-1-yne (CAS 54573-13-6) consumes itself in unproductive homocoupling. Only the bromo congener balances sufficient electrophilicity for efficient cross-coupling with resistance to dimerization. The general reaction conditions employ a catalytic quantity of copper(I) chloride or bromide, hydroxylamine hydrochloride to suppress Cu(II)-mediated Glaser homocoupling of the terminal alkyne, and ethylamine as base in methanol [1].

Cadiot–Chodkiewicz coupling 1,3-diyne synthesis haloalkyne reactivity rank order

Evidence #2: Divergent Organolithium Reactivity — 1-Bromohept-1-yne Undergoes C-3 Butylation While 1-Iodohept-1-yne Gives Fragmentation

Bhanu, Khan, and Scheinmann reported a direct head-to-head comparison of 1-bromohept-1-yne and 1-iodohept-1-yne with butyl-lithium. Upon treatment with 2 equivalents of BuLi in hexane, 1-iodohept-1-yne reacts to form octane and hept-1-yne — fragmentation products that represent a dead-end for synthetic elaboration. In stark contrast, 1-bromohept-1-yne undergoes selective butylation at the propargylic C-3 position to yield 3-butylhept-1-yne [1]. The reactive intermediate is a dilithioalkyne species that can also be accessed directly from terminal acetylenes, but the bromoalkyne route provides a distinct advantage: it enables convergent assembly via electrophilic trapping at the propargylic site with alkyl halides [2]. With 1 equivalent of BuLi, 1-bromohept-1-yne undergoes metal–halogen exchange to give lithium hept-1-ynide and butyl iodide, which upon addition of HMPA couple to form undec-5-yne — a chain-extension pathway unavailable to the iodo analog [1].

organolithium chemistry chain extension propargylic functionalization halogen–metal exchange

Evidence #3: Palladium-Catalyzed Cross-Coupling — Bromoalkyne Gives Higher Heterodimer Yield and Eliminates Homocoupling Observed with Iodoalkyne

Cai and Vasella, in their systematic study of alkyne–haloalkyne cross-coupling for oligosaccharide analog synthesis, compared the iodoalkyne 2a and bromoalkyne 2b directly in Pd⁰/CuI-mediated coupling with terminal alkyne 1. The iodoalkyne 2a suffered from two competing side reactions: H/I exchange between 1 and 2a, and reductive dimerization to form the homodimer in the presence of [Pd₂(dba)₃], CuI, and (i-Pr)₂NH. Use of the bromoalkyne 2b eliminated both problems — no dimerization of 2b and no H/Br exchange were observed [1]. Although oxidative addition of bromoalkyne 2b to [Pd(PPh₃)₄] was slower than that of iodoalkyne 2a, it proceeded cleanly via a detectable η²-complex intermediate. The rearrangement of this η²-complex to the σ-bromopalladium complex followed first-order kinetics with k = 0.014 min⁻¹ [1]. Crucially, coupling of 1 with 2b gave not only higher yield of the heterodimer 3 but also a superior heterodimer-to-homodimer ratio. Addition of LiI further improved both yield and selectivity without requiring a phosphine ligand [1].

Pd-catalyzed cross-coupling oxidative addition kinetics heterodimer selectivity alkyne homocoupling

Evidence #4: Gold Photoredox Catalysis — Bromoalkynes and Iodoalkynes Engage Distinct Radical Generation Pathways

Zhao, Jin, and Chan reported that under [Au₂(μ-dppm)₂]Cl₂ / UVA LED (365 nm) photoredox conditions, 1-bromoalkynes and 1-iodoalkynes operate through fundamentally different mechanistic pathways in the C1-alkynylation of N-alkyl-tetrahydroisoquinolines (THIQs). The 1-bromoalkynes follow a reductive quench pathway to generate the two requisite radical species — the α-amino radical from the THIQ and the alkynyl radical from the haloalkyne — enabling clean C–C bond formation. In contrast, control experiments with 1-iodoalkynes suggested an oxidative quench pathway is operative . This mechanistic dichotomy has practical consequences: the reductive quench pathway of bromoalkynes is compatible with the gold photocatalyst's redox window and avoids catalyst deactivation pathways that can plague iodoalkyne substrates. The methodology was demonstrated in the formal synthesis of the opioid analgesic methopholine and a protoberberine alkaloid derivative .

gold photoredox catalysis C1-alkynylation reductive quench oxidative quench radical mechanism

Evidence #5: Bromoalkynylation of Unsymmetrical Benzynes — Exclusive Reactivity Not Accessible with Terminal Alkynes or Chloro/Iodo Analogs

Xiao, Wang, Xu, and Hoye demonstrated that 1-bromo-1-alkynes, including 1-bromohept-1-yne (n-C₅H₁₁C≡CBr), efficiently undergo net bromoalkynylation of unsymmetrical benzynes generated thermally from triyne or tetrayne precursors [1]. The reaction is mediated by in situ generated alkynylcopper species and produces bromoalkynylated arenes with regiochemical preferences complementary to the hydroalkynylation products obtained when terminal alkynes (as their copper acetylides) are used instead [1]. In a specific application, 1-bromohept-1-yne was coupled with tert-butyl-dimethyl-(4-phenyl-buta-1,3-diynyl)-silane in the presence of potassium fluoride and DMF over 8 hours to yield undeca-1,3,5-triynylbenzene (CAS 1068614-58-3), a polyyne scaffold used in materials chemistry and as a support for single-atom catalysts [2]. This net bromoalkynylation manifold is unique to 1-bromo-1-alkynes — chloroalkynes are too unreactive, iodoalkynes undergo competing pathways, and terminal alkynes give the opposite hydroalkynylation regiochemistry [1].

bromoalkynylation benzyne chemistry polyyne construction regiocomplementary addition

Evidence-Backed Application Scenarios Where 1-Bromohept-1-yne Is the Demonstrated Preferred Choice


Scenario 1: Synthesis of Unsymmetrical 1,3-Diynes via Cadiot–Chodkiewicz Coupling

When the synthetic objective is an unsymmetrical 1,3-diyne, 1-bromohept-1-yne is the optimal haloalkyne coupling partner. The Cadiot–Chodkiewicz reaction requires a bromoalkyne to achieve efficient cross-coupling without the homodimerization that plagues iodoalkynes or the sluggish reactivity of chloroalkynes [1]. Under standard conditions (cat. CuCl or CuBr, NH₂OH·HCl, EtNH₂, MeOH), 1-bromohept-1-yne couples with a terminal alkyne to deliver the unsymmetrical 1,4-disubstituted buta-1,3-diyne in high yield [1]. This scenario applies to natural product synthesis, oligoyne construction, and materials chemistry where defined diyne motifs are required.

Scenario 2: Propargylic C-3 Functionalization for Branched Alkyne Synthesis

For the preparation of 3-alkylalk-1-ynes, 1-bromohept-1-yne provides a convergent route that is not available from 1-iodohept-1-yne. Treatment with 2 equivalents of BuLi in hexane generates a dilithioalkyne intermediate that undergoes selective alkylation at the propargylic C-3 position, yielding 3-butylhept-1-yne [1]. With 1 equivalent of BuLi followed by HMPA, metal–halogen exchange yields lithium hept-1-ynide, which can be trapped with alkyl halides for chain extension [1]. The iodo congener instead fragments to octane and hept-1-yne, making the bromo compound the only viable choice for this propargylic alkylation strategy [2].

Scenario 3: PROTAC Linker Chemistry and E3 Ligase Ligand Conjugation

1-Bromohept-1-yne serves as a key building block in PROTAC (Proteolysis-Targeting Chimera) development. The compound has been specifically employed in the construction of Lenalidomide-7-bromohept-1-yne (CAS 2619511-78-1), an E3 ligase ligand-linker conjugate used for the synthesis of PRPTAC degraders [1]. The bromoalkyne terminus provides a handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) 'click' chemistry or Sonogashira coupling, enabling modular assembly of the bifunctional PROTAC architecture. In this context, the bromoalkyne is preferred over iodoalkynes due to its balanced reactivity profile that avoids premature homocoupling during linker conjugation steps [2].

Scenario 4: Construction of Extended Polyyne Scaffolds via Bromoalkynylation of Arynes

For the synthesis of triyne and tetrayne arene systems, 1-bromohept-1-yne participates in CuI-mediated bromoalkynylation of unsymmetrical benzynes to deliver bromoalkynylated products with regiochemistry complementary to that obtained from terminal alkynes [1]. A demonstrated application is the coupling of 1-bromohept-1-yne with a silyl-protected buta-1,3-diynylbenzene in KF/DMF (8 h) to afford undeca-1,3,5-triynylbenzene [2]. This polyyne architecture has found use as a support for single-atom catalysts in electrochemical CO₂ reduction [3]. The bromoalkynylation pathway is exclusive to 1-bromo-1-alkynes and cannot be accessed with chloro- or iodo-substituted analogs.

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